5,8-dibromo-2-methylquinoxaline
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Overview
Description
5,8-dibromo-2-methylquinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoxaline core with bromine atoms at the 5 and 8 positions and a methyl group at the 2 position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dibromo-2-methylquinoxaline typically involves the bromination of 2-methyl-quinoxaline. One common method is the reaction of 2-methyl-quinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 5 and 8 positions of the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and purity of the final product. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,8-dibromo-2-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are utilized for Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 5,8-dibromo-2-methylquinoxaline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoxaline derivatives, including this compound, exhibit significant biological activities. They have been studied for their potential as antimicrobial, antiviral, and anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique electronic properties contribute to the development of materials with specific optical and electronic characteristics .
Mechanism of Action
The mechanism of action of 5,8-dibromo-2-methylquinoxaline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
2-Methylquinoxaline: Lacks bromine atoms, resulting in different reactivity and biological activity.
5,7-Dibromo-2-methyl-8-hydroxyquinoline: Contains an additional hydroxyl group, leading to distinct chemical properties and applications.
6,7-Difluoro-5,8-dibromo-2-(2-hexyldecyloxy)quinoxaline: Fluorinated derivative with unique electronic properties.
Uniqueness: 5,8-dibromo-2-methylquinoxaline’s unique combination of bromine atoms and a methyl group at specific positions imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H6Br2N2 |
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Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,8-dibromo-2-methylquinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3 |
InChI Key |
NZCACLVTYSVXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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